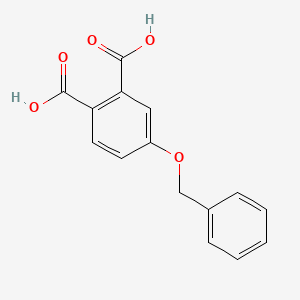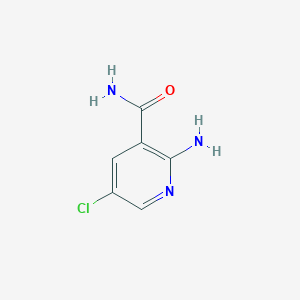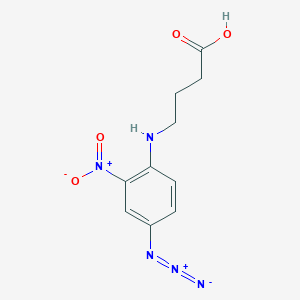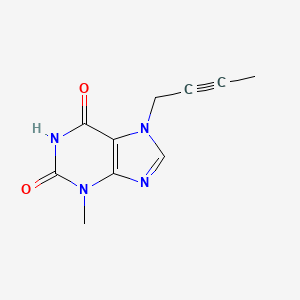
7-But-2-ynyl-3-methylpurine-2,6-dione
Overview
Description
7-But-2-ynyl-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine class of molecules. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
The synthesis of 7-But-2-ynyl-3-methylpurine-2,6-dione involves several steps, starting from readily available precursors. The synthetic route typically includes the alkylation of a purine derivative with a but-2-ynyl group under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
7-But-2-ynyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
7-But-2-ynyl-3-methylpurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and experiments.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-But-2-ynyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a role in the regulation of glucose metabolism. The compound’s effects are mediated through the control of glucagon-like peptide-1 and insulin .
Comparison with Similar Compounds
7-But-2-ynyl-3-methylpurine-2,6-dione can be compared with other similar compounds in the purine class, such as:
8-Bromo-7-but-2-ynyl-3-methylpurine-2,6-dione: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and biological activity.
BI 1356:
Properties
IUPAC Name |
7-but-2-ynyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-3-4-5-14-6-11-8-7(14)9(15)12-10(16)13(8)2/h6H,5H2,1-2H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWLMDNRLTZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=NC2=C1C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
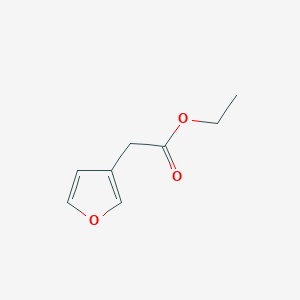

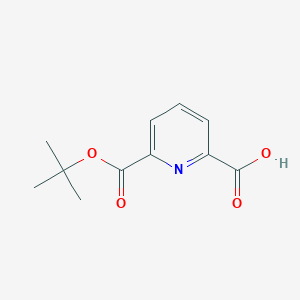
![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)

![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)
![1-oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B3329331.png)
![(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one](/img/structure/B3329333.png)
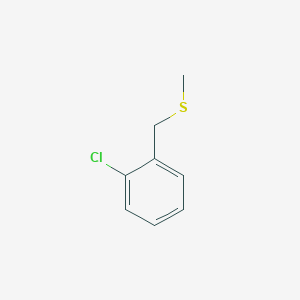
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde](/img/structure/B3329344.png)
![9,9-Bis[(acryloyloxy)methyl]fluorene](/img/structure/B3329351.png)
